Cas no 2228312-42-1 (2,2-difluoro-1-(furan-2-yl)cyclopropylmethanamine)

2,2-Difluoro-1-(furan-2-yl)cyclopropylmethanamine is a fluorinated cyclopropylamine derivative featuring a furan substituent, which imparts unique reactivity and structural properties. The difluorocyclopropane moiety enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical applications. The presence of the furan ring offers potential for further functionalization, enabling diverse synthetic pathways. This compound is particularly useful as a building block for the development of bioactive molecules, including pharmaceuticals and crop protection agents, due to its balanced electronic and steric characteristics. Its rigid cyclopropane core contributes to conformational restraint, improving target binding affinity in drug design.
2,2-difluoro-1-(furan-2-yl)cyclopropylmethanamine structure
2228312-42-1 structure
商品名:2,2-difluoro-1-(furan-2-yl)cyclopropylmethanamine
CAS番号:2228312-42-1
MF:C8H9F2NO
メガワット:173.159969091415
CID:5997727
PubChem ID:165741523

2,2-difluoro-1-(furan-2-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-1-(furan-2-yl)cyclopropylmethanamine
    • 2228312-42-1
    • [2,2-difluoro-1-(furan-2-yl)cyclopropyl]methanamine
    • EN300-1928516
    • インチ: 1S/C8H9F2NO/c9-8(10)4-7(8,5-11)6-2-1-3-12-6/h1-3H,4-5,11H2
    • InChIKey: ZDKVQHVOCXPQAP-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC1(C1=CC=CO1)CN)F

計算された属性

  • せいみつぶんしりょう: 173.06522023g/mol
  • どういたいしつりょう: 173.06522023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 39.2Ų

2,2-difluoro-1-(furan-2-yl)cyclopropylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1928516-1.0g
[2,2-difluoro-1-(furan-2-yl)cyclopropyl]methanamine
2228312-42-1
1g
$1643.0 2023-05-31
Enamine
EN300-1928516-5.0g
[2,2-difluoro-1-(furan-2-yl)cyclopropyl]methanamine
2228312-42-1
5g
$4764.0 2023-05-31
Enamine
EN300-1928516-0.05g
[2,2-difluoro-1-(furan-2-yl)cyclopropyl]methanamine
2228312-42-1
0.05g
$1381.0 2023-09-17
Enamine
EN300-1928516-1g
[2,2-difluoro-1-(furan-2-yl)cyclopropyl]methanamine
2228312-42-1
1g
$1643.0 2023-09-17
Enamine
EN300-1928516-2.5g
[2,2-difluoro-1-(furan-2-yl)cyclopropyl]methanamine
2228312-42-1
2.5g
$3220.0 2023-09-17
Enamine
EN300-1928516-0.1g
[2,2-difluoro-1-(furan-2-yl)cyclopropyl]methanamine
2228312-42-1
0.1g
$1447.0 2023-09-17
Enamine
EN300-1928516-5g
[2,2-difluoro-1-(furan-2-yl)cyclopropyl]methanamine
2228312-42-1
5g
$4764.0 2023-09-17
Enamine
EN300-1928516-10g
[2,2-difluoro-1-(furan-2-yl)cyclopropyl]methanamine
2228312-42-1
10g
$7065.0 2023-09-17
Enamine
EN300-1928516-0.25g
[2,2-difluoro-1-(furan-2-yl)cyclopropyl]methanamine
2228312-42-1
0.25g
$1513.0 2023-09-17
Enamine
EN300-1928516-10.0g
[2,2-difluoro-1-(furan-2-yl)cyclopropyl]methanamine
2228312-42-1
10g
$7065.0 2023-05-31

2,2-difluoro-1-(furan-2-yl)cyclopropylmethanamine 関連文献

2,2-difluoro-1-(furan-2-yl)cyclopropylmethanamineに関する追加情報

2,2-Difluoro-1-(Furan-2-yl)cyclopropylmethanamine: A Comprehensive Overview

The compound 2,2-difluoro-1-(furan-2-yl)cyclopropylmethanamine (CAS No. 2228312-42-1) is a unique organic molecule with a complex structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclopropane ring, which is substituted with two fluorine atoms at the 2-position and a furan moiety at the 1-position. The methanamine group further enhances its structural complexity and functional versatility.

Recent studies have highlighted the potential of cyclopropylmethanamines as scaffolds for drug discovery. The presence of the furan ring in this compound introduces additional electronic and steric effects, making it a promising candidate for various biological applications. Researchers have explored its potential as a ligand in metal complexes, where its ability to coordinate with transition metals has shown promise in catalytic reactions.

The synthesis of 2,2-difluoro-1-(furan-2-yl)cyclopropylmethanamine involves a multi-step process that combines fluorination and cyclopropanation techniques. Advanced methodologies, such as the Simmons-Smith reaction and subsequent fluorination steps, have been employed to achieve high yields and purity. These methods have been optimized based on recent advancements in organometallic chemistry, ensuring scalability for potential industrial applications.

In terms of biological activity, this compound has demonstrated selective binding to certain protein targets, suggesting its potential as a lead compound in drug development. Preclinical studies have indicated moderate activity against specific enzymes, making it a valuable tool for further exploration in medicinal chemistry. The integration of computational modeling techniques has further enhanced our understanding of its binding modes and pharmacokinetic properties.

The structural uniqueness of cyclopropylmethanamines lies in their ability to adopt non-planar geometries, which can influence their reactivity and bioavailability. The furan moiety, being an electron-rich heterocycle, contributes to the compound's aromaticity and conjugation properties. This feature is particularly advantageous in designing molecules with desired electronic characteristics for specific applications.

Recent research has also focused on the environmental impact of such compounds. Studies have shown that cyclopropylmethanamines exhibit biodegradability under certain conditions, which is a critical factor for their sustainable use in industrial processes. This aligns with the growing emphasis on green chemistry principles in modern chemical research.

In conclusion, 2,2-difluoro-1-(furan-2-yl)cyclopropylmethanamine represents a fascinating example of how structural complexity can be harnessed to create molecules with diverse functional properties. Its potential applications span across catalysis, drug discovery, and materials science. As research continues to unravel its full potential, this compound stands as a testament to the ingenuity of modern chemical synthesis and its contributions to advancing scientific knowledge.

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